molecular formula C14H18BF3O3S B2452032 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane CAS No. 2304631-69-2

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane

Cat. No. B2452032
M. Wt: 334.16
InChI Key: KNYJTQMCRLEKHS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . It’s also known as HBpin or Pinacolborane . It’s used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .


Molecular Structure Analysis

The molecular structure of similar compounds like 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane consists of a boron atom bonded to an oxygen atom and a carbon atom . The carbon atom is part of a ring structure that includes other carbon and oxygen atoms .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various chemical reactions. For instance, it’s used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a molecular weight of 127.98 . It has a refractive index of 1.396 and a density of 0.882 g/mL at 25 °C . It’s stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • Coombs et al. (2006) synthesized a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, and characterized it through single crystal X-ray diffraction, revealing no significant intermolecular or intramolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Preparative Synthesis

  • Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a related compound, emphasizing the efficiency of a continuous-flow and distillation process (Fandrick et al., 2012).

Crystal Structure and DFT Study

  • Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, using FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT calculations (Huang et al., 2021).

Characterization and Density Functional Theory (DFT) Studies

  • Liao et al. (2022) explored 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, confirming its structure through spectroscopic methods and DFT calculations (Liao et al., 2022).

Applications in Material Science

  • Yokozawa et al. (2011) investigated the use of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the polymerization of P3HT, a material with potential applications in electronics (Yokozawa et al., 2011).

Electrochemical Properties

  • Tanigawa et al. (2016) studied the electrochemical properties of similar sulfur-containing organoboron compounds, highlighting their potential in anodic substitution reactions (Tanigawa et al., 2016).

Future Directions

The use of boronic acid derivatives in chemical reactions is a topic of ongoing research. They’re used in the synthesis of novel copolymers and have optical and electrochemical properties . Future research may explore new uses for these compounds in various fields of chemistry.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJTQMCRLEKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane

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